Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate
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Overview
Description
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a compound commonly used in organic synthesis, particularly in peptide chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions. This compound is valuable for its role in the synthesis of peptides and other complex molecules.
Mechanism of Action
Target of Action
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a compound with a Boc-protected amino group . The primary target of this compound is the amino group that it protects. The amino group is a good nucleophile and a strong base, making it highly reactive . By protecting the amino group, the compound can undergo transformations without the amino group reacting .
Mode of Action
The compound protects the amino group by converting it into a carbamate . This is achieved through the addition of the Boc group, which is an ester of the carbamic acid . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled, and the amine is deprotonated or undergoes a spontaneous decarboxylation .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The protection of the amino group allows for the transformation of other functional groups without the amino group reacting .
Pharmacokinetics
The boc group can be removed with a strong acid such as trifluoracetic acid (tfa) . This reaction is typically very easy and can be observed by the CO2 bubbling out of the solution . The removal of the Boc group is the last part of the deprotection, which could potentially affect the compound’s ADME properties .
Result of Action
The result of the compound’s action is the protection of the amino group, allowing for the transformation of other functional groups . After the transformations are complete, the Boc group can be removed, leaving the amino group free .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the removal of the Boc group is achieved with a strong acid . Therefore, the pH of the environment can affect the efficacy of the compound. Additionally, the stability of the compound can be affected by temperature. A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate typically involves the protection of the amine group with a tert-butoxycarbonyl group. One common method is to react the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is extensively used in scientific research, particularly in:
Peptide Synthesis: The Boc group acts as a temporary protecting group for the amino group, allowing for controlled peptide bond formation.
Drug Discovery: Synthetic peptides can mimic protein structures and functions, aiding in the study of protein-protein interactions and drug development.
Enzyme Research: Peptides can be designed to inhibit or activate specific enzymes, providing insights into their mechanisms and potential therapeutic applications.
Material Science: Functional peptides can be incorporated into materials with desired properties, such as self-assembly, biocompatibility, and drug delivery capabilities.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid: Similar structure but without the methyl ester group.
Uniqueness
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes.
Properties
IUPAC Name |
methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJJSKMYILGAM-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.